molecular formula C13H10Cl2N6OS B14095329 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol

Cat. No.: B14095329
M. Wt: 369.2 g/mol
InChI Key: UXMJMRRXUBMYSW-UHFFFAOYSA-N
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Description

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol is a complex organic compound that features a tetrazole ring, a pyrimidine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dichlorophenylacetonitrile with sodium azide in the presence of a suitable catalyst, such as zinc chloride, under reflux conditions.

    Attachment of the Tetrazole Ring to the Pyrimidine Ring: The resulting tetrazole compound is then reacted with 2-chloro-6-methylpyrimidin-4-ol in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups on the dichlorophenyl ring, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro positions on the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique structure could be useful in the development of new materials with specific electronic or optical properties.

    Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The exact mechanism of action of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorophenyl and tetrazole moieties could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar structure with a tetrazole ring and a chlorophenyl group.

    1-(3,4-Dichlorophenyl)-3-(2,6-diethylphenyl)urea: Another compound with a dichlorophenyl group, but with different functional groups attached.

Uniqueness

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol is unique due to the combination of its tetrazole and pyrimidine rings, along with the dichlorophenyl group. This unique structure may confer specific properties, such as enhanced biological activity or unique electronic characteristics, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H10Cl2N6OS

Molecular Weight

369.2 g/mol

IUPAC Name

2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H10Cl2N6OS/c1-7-4-12(22)17-13(16-7)23-6-11-18-19-20-21(11)8-2-3-9(14)10(15)5-8/h2-5H,6H2,1H3,(H,16,17,22)

InChI Key

UXMJMRRXUBMYSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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